Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine
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Overview
Description
Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound with the CAS Number: 365527-16-8 . It has a molecular weight of 170.18 . The IUPAC name for this compound is N1,N~1~-dimethyl-N~2~- (2,2,2-trifluoroethyl)-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13F3N2/c1-11(2)4-3-10-5-6(7,8)9/h10H,3-5H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of 125.9±40.0 °C and a predicted density of 1.063±0.06 g/cm3 . The predicted pKa value is 8.87±0.28 .Scientific Research Applications
Environmental Impact and Remediation
Amines and amine-related compounds, including structures similar to Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine, are investigated for their concentrations, sources, fate, and toxicity in surface waters. The emergence of amine-based CO2 capture technologies poses new sources of amines to the environment, necessitating research on their environmental impact and degradation pathways. While current concentrations in the environment are generally low and not of immediate toxicological concern, the potential for these compounds to act as precursors to carcinogenic nitrosamines and nitramines highlights the need for further research (Poste, Grung, & Wright, 2014).
Advanced Oxidation Processes for Degradation
The review on the degradation of nitrogen-containing hazardous compounds, including amines, by advanced oxidation processes (AOPs) emphasizes the efficiency of AOPs in mineralizing these compounds. The study systematically reviews various AOPs' effectiveness against aromatic and aliphatic amines, highlighting the critical role of process parameters and the identification of intermediates in optimizing degradation processes (Bhat & Gogate, 2021).
Sorbent Materials for Contaminant Removal
Research on amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicates the potential of these materials in environmental remediation. The study reviews the development and application of amine-containing sorbents, focusing on their mechanisms of action and design considerations for next-generation sorbents to efficiently capture PFAS at low concentrations (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Safety and Hazards
This compound is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . The hazard statements associated with this compound are H226, H302, H312, H314, H332, and H335 . These indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
N',N'-dimethyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-11(2)4-3-10-5-6(7,8)9/h10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVDYEHMNIUSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365527-16-8 |
Source
|
Record name | dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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